molecular formula C20H26O2 B11753223 17a-17B-Hydroxyandrosta-1,4,6-trien-3-one

17a-17B-Hydroxyandrosta-1,4,6-trien-3-one

Cat. No.: B11753223
M. Wt: 298.4 g/mol
InChI Key: KHBNWZGCDWWANS-UHFFFAOYSA-N
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Description

17a-17B-Hydroxyandrosta-1,4,6-trien-3-one is a synthetic steroidal compound with the molecular formula C19H24O2. It is known for its potent aromatase-inhibiting properties, which makes it significant in various scientific and medical applications. This compound is structurally related to other steroids and has been studied for its effects on estrogen biosynthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17a-17B-Hydroxyandrosta-1,4,6-trien-3-one typically involves the conversion of testosterone. One common method includes the reaction of testosterone with toluene-4-sulfonic acid and triethyl orthoformate in dioxane. This reaction proceeds at ambient temperature and results in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

17a-17B-Hydroxyandrosta-1,4,6-trien-3-one undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones.

    Reduction: Formation of reduced metabolites.

    Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

Major products formed from these reactions include various hydroxylated and ketone derivatives, such as 17b-hydroxyandrosta-1,4-dien-3-one and androsta-4,6-diene-3,17-dione .

Mechanism of Action

The primary mechanism of action of 17a-17B-Hydroxyandrosta-1,4,6-trien-3-one involves the inhibition of the enzyme aromatase. Aromatase is responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, the compound effectively reduces estrogen levels in the body. This mechanism is particularly useful in conditions where estrogen reduction is desired, such as in certain cancers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17a-17B-Hydroxyandrosta-1,4,6-trien-3-one is unique due to its specific structure, which allows for effective inhibition of aromatase. Its hydroxyl group at the 17th position and the triene structure contribute to its high potency and specificity in reducing estrogen biosynthesis .

Properties

IUPAC Name

17-hydroxy-10,13,17-trimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h4-6,9,12,15-17,22H,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBNWZGCDWWANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)C=CC4=CC(=O)C=CC34C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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